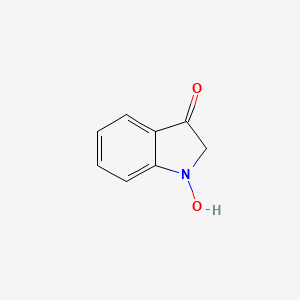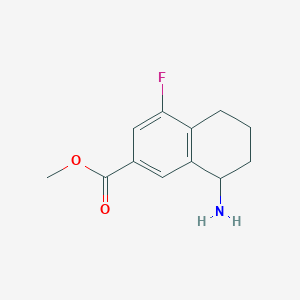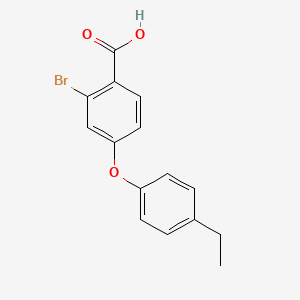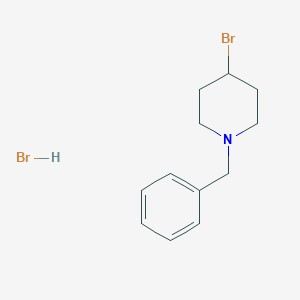
1-Benzyl-4-bromopiperidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-bromopiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a bromine atom attached to the fourth carbon of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromopiperidinehydrobromide can be synthesized through a multi-step process. One common method involves the bromination of 1-benzylpiperidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-bromopiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding piperidone derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding piperidine derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-bromopiperidinehydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of neuropharmacology.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-benzyl-4-bromopiperidinehydrobromide involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity and affecting neural signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Benzylpiperidine: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromopiperidine: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
1-Benzyl-4-hydroxypiperidine: Contains a hydroxyl group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness: 1-Benzyl-4-bromopiperidinehydrobromide is unique due to the presence of both the benzyl and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H17Br2N |
|---|---|
Molekulargewicht |
335.08 g/mol |
IUPAC-Name |
1-benzyl-4-bromopiperidine;hydrobromide |
InChI |
InChI=1S/C12H16BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H |
InChI-Schlüssel |
MUWDSNQFZFZRHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1Br)CC2=CC=CC=C2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



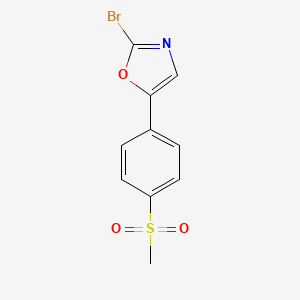
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
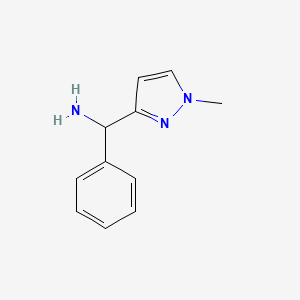
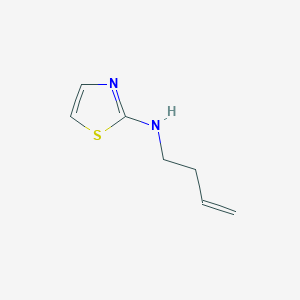
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)
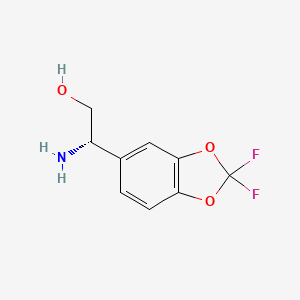
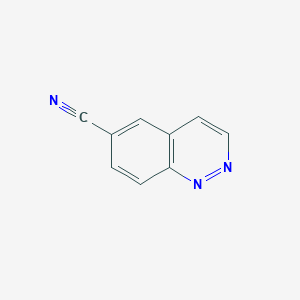
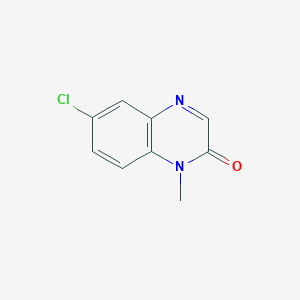
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

